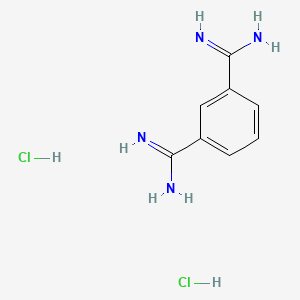![molecular formula C17H16N4OS B12566167 3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable thiadiazine precursor under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is usually carried out in ethanol, and the product is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Mechanism of Action
The mechanism by which 3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine exerts its effects involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like carbonic anhydrase or cholinesterase, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines:
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Differ in the fusion pattern of the triazole and thiadiazine rings, affecting their chemical properties and biological activities.
Uniqueness
3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall pharmacological profile. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H16N4OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C17H16N4OS/c1-22-15-10-6-5-9-14(15)16-18-19-17-21(16)11-20(12-23-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
DWDDRLHHNBPTQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2CN(CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)

![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)

![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)




![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


